molecular formula C10H8N2O2 B503521 4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile CAS No. 208709-23-3

4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile

Cat. No.: B503521
CAS No.: 208709-23-3
M. Wt: 188.18g/mol
InChI Key: NOGQVHPYVQQIIJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-cyanobenzaldehyde with ethylene glycol in the presence of a catalyst to form the intermediate 4-(2-hydroxyethyl)benzonitrile. This intermediate is then cyclized using phosgene or a phosgene equivalent to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, sodium borohydride for mild reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile and its derivatives often involves the inhibition of bacterial protein synthesis. The oxazolidinone ring interacts with the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile can be compared with other oxazolidinone derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows for the synthesis of a wide range of derivatives with potential biological activities .

Properties

IUPAC Name

4-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-8-1-3-9(4-2-8)12-5-6-14-10(12)13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGQVHPYVQQIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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